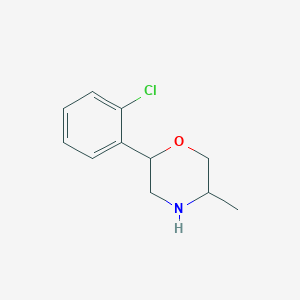![molecular formula C11H16BrNO2 B13296822 2-Bromo-4-{[(1-methoxypropan-2-yl)amino]methyl}phenol](/img/structure/B13296822.png)
2-Bromo-4-{[(1-methoxypropan-2-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-{[(1-methoxypropan-2-yl)amino]methyl}phenol is a chemical compound with the molecular formula C11H16BrNO2 and a molecular weight of 274.15 g/mol . This compound is characterized by the presence of a bromine atom, a phenol group, and a methoxypropan-2-ylamino substituent. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-Bromo-4-{[(1-methoxypropan-2-yl)amino]methyl}phenol involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce an acyl group.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
2-Bromo-4-{[(1-methoxypropan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Bromo-4-{[(1-methoxypropan-2-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of biological pathways and interactions, particularly those involving phenolic compounds.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4-{[(1-methoxypropan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The bromine atom and phenol group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions and as a nucleophile in other reactions. The exact pathways and molecular targets depend on the specific application and conditions .
Comparison with Similar Compounds
2-Bromo-4-{[(1-methoxypropan-2-yl)amino]methyl}phenol can be compared with similar compounds such as:
Phenol, 2-bromo-4-methyl-: This compound has a similar structure but lacks the methoxypropan-2-ylamino group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar amino substituent but differs in the aromatic ring structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16BrNO2 |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-bromo-4-[(1-methoxypropan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C11H16BrNO2/c1-8(7-15-2)13-6-9-3-4-11(14)10(12)5-9/h3-5,8,13-14H,6-7H2,1-2H3 |
InChI Key |
CBWJFYRMDKAIJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=CC(=C(C=C1)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



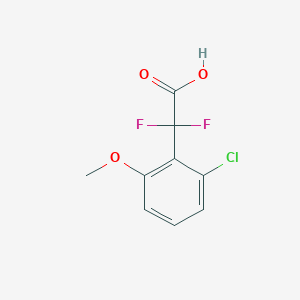
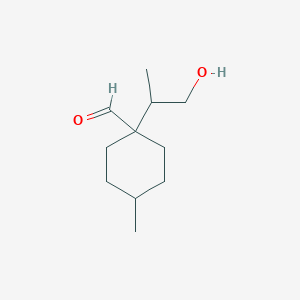
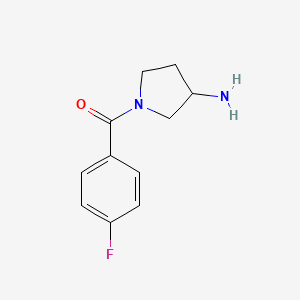
amine](/img/structure/B13296754.png)


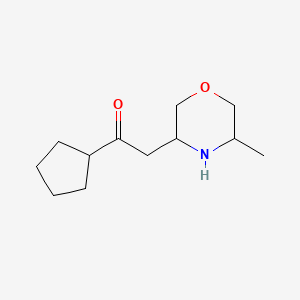
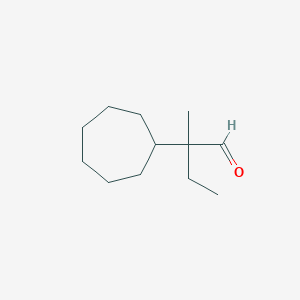
![6,8-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B13296784.png)
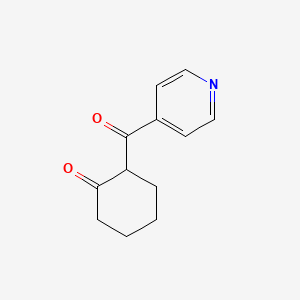
![7-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13296804.png)
